molecular formula C11H14ClN3 B8705007 4-(Pyridin-2-yl)piperidine-4-carbonitrile hydrochloride CAS No. 167263-05-0

4-(Pyridin-2-yl)piperidine-4-carbonitrile hydrochloride

Cat. No. B8705007
Key on ui cas rn: 167263-05-0
M. Wt: 223.70 g/mol
InChI Key: SMDVDDISQIOLCV-UHFFFAOYSA-N
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Patent
US05635510

Procedure details

Prepare by the method of example 30.3 using 1-tert-butoxycarbonyl-4-cyano-4-(pyridin-2-yl)-piperidine (3 mmol) and HCl in dioxane (40 mmol, 4N). Concentrate the solvent in vacuo and dry under high vacuum to give the title compound.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([C:20]#[N:21])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22].O1CCOCC1>>[ClH:22].[C:20]([C:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)#[N:21] |f:3.4|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=NC=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mmol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
dry under high vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.C(#N)C1(CCNCC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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